7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a purine backbone This compound is characterized by its unique structural features, including a butenyl group, a methyl group, and a nitrobenzylidene hydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, hydrazone formation, and nitrobenzylidene introduction. The reaction conditions may vary, but common reagents include alkyl halides, hydrazine derivatives, and nitrobenzaldehyde. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are frequently used, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The butenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The nitrobenzylidene group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. Additionally, the compound can interfere with cellular signaling pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 7-but-2-enyl-3-methyl-8-(3-phenylpropylthio)purine-2,6-dione
- 7-[(2E)-2-buten-1-yl]-3-methyl-8-[(3-phenylpropyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the nitrobenzylidene hydrazinyl group. This functional group imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N7O4 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C17H17N7O4/c1-3-4-8-23-13-14(22(2)17(26)20-15(13)25)19-16(23)21-18-10-11-6-5-7-12(9-11)24(27)28/h3-7,9-10H,8H2,1-2H3,(H,19,21)(H,20,25,26)/b4-3+,18-10+ |
InChI Key |
XYMOZUFEEPTGRZ-DGDUMEAGSA-N |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
Canonical SMILES |
CC=CCN1C2=C(N=C1NN=CC3=CC(=CC=C3)[N+](=O)[O-])N(C(=O)NC2=O)C |
Origin of Product |
United States |
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